molecular formula C12H24O3 B142756 Methyl 3-hydroxyundecanoate CAS No. 129758-71-0

Methyl 3-hydroxyundecanoate

Cat. No. B142756
CAS RN: 129758-71-0
M. Wt: 216.32 g/mol
InChI Key: ODWHGFYACOPLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyundecanoate is a chemical compound with the molecular formula C12H24O3 . It is also known as Methyl 3-hydroxyundecanoate, 3-Hydroxyundecanoic Acid Methyl Ester . This compound has been found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers produced by P. oleovorans, P. putida, and D. tsuruhatensis .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxyundecanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms . The ChemSpider ID for this compound is 494238 .


Physical And Chemical Properties Analysis

Methyl 3-hydroxyundecanoate has a molecular weight of 216.32 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Methyl 3-Hydroxyundecanoate: A Comprehensive Analysis of Scientific Research Applications

Medicine Inhibitor of Protein-Protein Interactions: Methyl 3-hydroxyundecanoate has been studied for its potential medical applications, particularly in enhancing the efficacy of lipopeptidomimetics. These compounds are designed to inhibit protein-protein interactions, which are crucial in many biological processes. By incorporating Methyl 3-hydroxyundecanoate into these compounds, researchers have observed a significant increase in their affinity for the coactivator Med25, making them effective inhibitors .

Tissue Engineering Biomaterials Production: This compound is also involved in the production of polyhydroxyalkanoates (PHAs), which are biopolymers with promising applications in tissue engineering. PHAs are produced through microbial fermentation and can be processed into biomaterials suitable for medical use, such as scaffolds for tissue regeneration .

Industrial Applications Biofuel Production: In the industrial sector, Methyl 3-hydroxyundecanoate is utilized in the synthesis of biofuels. It is derived from the esterification of polyhydroxyalkanoates (PHAs) and can be used as a biofuel component, contributing to the development of sustainable energy sources .

Mechanism of Action

Target of Action

Methyl 3-hydroxyundecanoate is a hydroxylated fatty acid methyl ester . It is found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers synthesized by Pseudomonas oleovorans, Pseudomonas putida, and Delftia tsuruhatensis . These bacteria are the primary targets of Methyl 3-hydroxyundecanoate.

Mode of Action

It is known to be involved in the synthesis of pha polymers in certain bacteria . The compound likely interacts with enzymes or other proteins in these bacteria to facilitate the polymerization process.

Biochemical Pathways

Methyl 3-hydroxyundecanoate is involved in the biosynthesis of PHA polymers . PHAs are polyesters produced by bacteria under nutrient-limiting conditions with an excess of carbon sources.

Result of Action

The primary result of Methyl 3-hydroxyundecanoate’s action is the production of PHA polymers in certain bacteria . These polymers serve as energy and carbon reserves for the bacteria, allowing them to survive in nutrient-poor environments .

Action Environment

The action of Methyl 3-hydroxyundecanoate is influenced by environmental factors such as nutrient availability and the presence of other carbon sources. In nutrient-limiting conditions with an excess of carbon sources, bacteria increase the production of PHA polymers

properties

IUPAC Name

methyl 3-hydroxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyundecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxyundecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxyundecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-hydroxyundecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxyundecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxyundecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxyundecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.